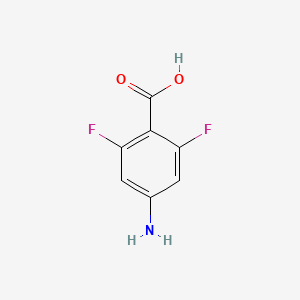

4-Amino-2,6-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYUIHNYUYKPOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301119 | |

| Record name | 4-Amino-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154314-62-2 | |

| Record name | 4-Amino-2,6-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154314-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Amino-2,6-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 4-Amino-2,6-difluorobenzoic acid, a valuable building block in medicinal chemistry and materials science. This document details the core synthetic transformations, including experimental protocols, quantitative data, and visual representations of the chemical processes.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. The presence of the fluorine atoms can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide outlines a two-step synthesis beginning with the nitration of 2,6-difluorobenzoic acid, followed by the reduction of the resulting nitro intermediate.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Nitration: Electrophilic aromatic substitution of 2,6-difluorobenzoic acid to introduce a nitro group at the C4 position, yielding 4-nitro-2,6-difluorobenzoic acid.

-

Reduction: Subsequent reduction of the nitro group to an amino group to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 4-Nitro-2,6-difluorobenzoic Acid

The nitration of 2,6-difluorobenzoic acid is achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. The strong directing effects of the two ortho,para-directing fluorine atoms and the meta-directing carboxylic acid group favor the introduction of the nitro group at the 4-position.

Methodology:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, concentrated sulfuric acid (2.0 - 3.0 equivalents) is cooled to 0-5 °C in an ice bath. Concentrated nitric acid (1.1 - 1.5 equivalents) is added dropwise to the cold sulfuric acid while maintaining the temperature below 10 °C.

-

Reaction: 2,6-Difluorobenzoic acid (1.0 equivalent) is dissolved in a separate portion of concentrated sulfuric acid and cooled to 0-5 °C. The prepared nitrating mixture is then added dropwise to the solution of 2,6-difluorobenzoic acid, ensuring the internal temperature is maintained between 0 and 10 °C. After the addition is complete, the reaction mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully poured onto crushed ice with vigorous stirring. The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

Purification: The crude 4-nitro-2,6-difluorobenzoic acid is dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield |

| 2,6-Difluorobenzoic Acid | 158.10 | 1.0 | >98% | - |

| 4-Nitro-2,6-difluorobenzoic Acid | 203.10 | - | >95% (crude) | 80-90% |

Step 2: Synthesis of this compound

The reduction of the nitro group in 4-nitro-2,6-difluorobenzoic acid to an amino group can be accomplished by several methods. Two common and effective methods are catalytic hydrogenation and reduction using tin(II) chloride.

This method is generally clean and high-yielding.

Methodology:

-

Reaction Setup: 4-Nitro-2,6-difluorobenzoic acid (1.0 equivalent) is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution.

-

Hydrogenation: The vessel is sealed and purged with nitrogen, followed by hydrogen. The reaction mixture is then stirred under a hydrogen atmosphere (typically 30-50 psi) at a temperature of 40-60 °C. The reaction is monitored by the uptake of hydrogen.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield |

| 4-Nitro-2,6-difluorobenzoic Acid | 203.10 | 1.0 | >95% | - |

| This compound | 173.12 | - | >98% | >95% |

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Methodology:

-

Reaction Setup: 4-Nitro-2,6-difluorobenzoic acid (1.0 equivalent) is suspended in a solvent such as ethanol or ethyl acetate. An excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) is added.

-

Reaction: The mixture is heated to reflux (typically 50-78 °C) and stirred for several hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After cooling, the reaction mixture is diluted with water and the pH is carefully adjusted to 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution to precipitate tin salts.

-

Purification: The mixture is filtered to remove the tin salts. The aqueous layer of the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product. Recrystallization can be performed for further purification.

Quantitative Data (Representative):

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Purity | Yield |

| 4-Nitro-2,6-difluorobenzoic Acid | 203.10 | 1.0 | >95% | - |

| This compound | 173.12 | - | >95% | 85-95% |

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving nitration and subsequent reduction. The choice of reduction method can be tailored based on the available equipment and desired purity profile. The protocols provided in this guide offer a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. Researchers should always adhere to proper laboratory safety procedures when handling the strong acids and flammable solvents involved in these reactions.

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-difluorobenzoic Acid

Disclaimer: Initial research indicates a greater availability of data for 2-Amino-4,6-difluorobenzoic acid (CAS No. 126674-77-9) as opposed to its isomer, 4-Amino-2,6-difluorobenzoic acid (CAS No. 154314-62-2)[1][][3][4][5]. Consequently, this technical guide will focus on the physicochemical properties of the 2-Amino isomer.

Introduction

2-Amino-4,6-difluorobenzoic acid is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development.[6] Its structure, featuring an amino group, a carboxylic acid, and two fluorine atoms on the benzene ring, imparts unique electronic and conformational properties. These characteristics can influence a molecule's pharmacokinetic and pharmacodynamic profile, making it a valuable building block in the synthesis of novel bioactive molecules, including pharmaceuticals and agrochemicals.[6][7] An understanding of its core physicochemical properties is therefore essential for researchers and scientists in the field.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 2-Amino-4,6-difluorobenzoic acid are summarized below. These parameters are critical for predicting the compound's behavior in various experimental and biological systems.

| Property | Value | Type | Source |

| Molecular Formula | C₇H₅F₂NO₂ | - | [6][8] |

| Molecular Weight | 173.12 g/mol | - | [6][8][9] |

| Melting Point | 198-202 °C | Experimental | [10] |

| 202-204 °C | Experimental | [7] | |

| Boiling Point | 305.8 ± 42.0 °C | Predicted | [9][10][11] |

| Density | 1.536 g/cm³ | Predicted | [9][10][11] |

| pKa | 3.95 ± 0.10 | Predicted | [7][11] |

| LogP | 1.2452 | Calculated | [8] |

| 1.5 | Calculated (XLogP3) | [12] | |

| Appearance | Pale yellow solid / Light yellow/gold | - | [6][7] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of aromatic compounds like 2-Amino-4,6-difluorobenzoic acid.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[13]

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[13][14][15]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[13] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[15]

-

Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire solid has liquefied. The melting point is reported as the T1-T2 range.[16]

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[17][18] For high-melting solids, this determination is less common but can be performed under reduced pressure. A common laboratory method for small sample volumes is the capillary method.

Protocol:

-

Sample Preparation: A few milliliters of the liquid compound are placed in a small test tube or fusion tube.[17][19]

-

Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[19][20] The test tube is then attached to a thermometer and heated in a suitable bath (e.g., oil bath or aluminum block).[19]

-

Heating and Observation: The bath is heated gently. As the liquid's boiling point is approached and exceeded, a continuous stream of bubbles will emerge from the open end of the inverted capillary tube.[18]

-

Data Recording: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[18][21]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. For an acidic compound like a carboxylic acid, it is the pH at which the compound is 50% ionized.[22] Potentiometric titration is a precise and common method for its determination.[23][24]

Protocol:

-

Solution Preparation: A solution of the compound is prepared in a suitable solvent (often a water-cosolvent mixture) at a known concentration (e.g., 1 mM).[23][25] The ionic strength of the solution is kept constant using an electrolyte like KCl (e.g., 0.15 M).[25]

-

Apparatus Calibration: A pH meter and electrode are calibrated using standard buffers (e.g., pH 4, 7, and 10).[25]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer and the calibrated pH electrode is immersed. The solution is titrated with small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH).[23][25]

-

Data Analysis: The pH is recorded after each addition of the titrant. The resulting data of pH versus the volume of titrant added is plotted, generating a titration curve. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point.[23][24]

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) quantifies a compound's lipophilicity by measuring its differential solubility in a biphasic system, typically n-octanol and water.[26] The shake-flask method is the traditional and most reliable technique for this measurement.[27][28]

Protocol:

-

Phase Saturation: n-octanol is saturated with water (or a pH 7.4 phosphate buffer for LogD determination), and the water (or buffer) is saturated with n-octanol by shaking them together for an extended period (e.g., 24 hours) and then allowing the layers to separate.[27][29]

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask or vial.[27]

-

Equilibration: The mixture is shaken vigorously for a set period and then left to stand, often overnight, to ensure that equilibrium is reached and the two phases have fully separated.[26]

-

Quantification: The concentration of the compound in each phase (the n-octanol and aqueous layers) is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[27]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[26][28]

Visualizations

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the key physicochemical properties discussed.

Caption: Workflow for determining key physicochemical properties.

References

- 1. appchemical.com [appchemical.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 154314-62-2|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. chemscene.com [chemscene.com]

- 9. 126674-77-9[2-Amino-4,6-difluorobenzoic acid 97%]- Jizhi Biochemical [acmec.com.cn]

- 10. 2-AMINO-4,6-DIFLUOROBENZOIC ACID CAS#: 126674-77-9 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. echemi.com [echemi.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. pennwest.edu [pennwest.edu]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 20. byjus.com [byjus.com]

- 21. Video: Boiling Points - Concept [jove.com]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 27. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. LogP / LogD shake-flask method [protocols.io]

Spectroscopic Profile of 4-Amino-2,6-difluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Amino-2,6-difluorobenzoic acid. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document focuses on predicted data derived from analogous structures and spectroscopic principles. It serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this molecule in fields such as medicinal chemistry and materials science.

Data Presentation

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These values are estimations and should be confirmed with experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.0 | Broad Singlet | -COOH |

| ~6.2 - 6.4 | Doublet of Triplets | H-3, H-5 |

| ~6.0 | Broad Singlet | -NH₂ |

Note: The chemical shift of the acidic proton (-COOH) and the amine protons (-NH₂) can vary significantly with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O |

| ~160 (d, ¹JCF) | C-2, C-6 |

| ~150 | C-4 |

| ~105 (d, ³JCF) | C-1 |

| ~95 (t, ²JCF) | C-3, C-5 |

Note: The carbon signals for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine coupling. The signals for carbons adjacent to the fluorinated carbons will appear as triplets.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (Carboxylic acid) |

| 3300 - 3100 | Medium | N-H stretch (Amine) |

| 1700 - 1670 | Strong | C=O stretch (Carboxylic acid) |

| 1630 - 1600 | Medium | N-H bend (Amine) |

| 1600 - 1550 | Medium | C=C stretch (Aromatic) |

| 1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |

| 1200 - 1100 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 173 | [M]⁺ (Molecular Ion) |

| 156 | [M-OH]⁺ |

| 128 | [M-COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. If necessary, employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Determining the Solubility Profile of 4-Amino-2,6-difluorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to establish a complete solubility profile of 4-Amino-2,6-difluorobenzoic acid in a range of common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature for this particular compound, this document focuses on providing robust experimental protocols and data presentation frameworks that will enable researchers to generate this critical information in-house. The guide also includes a visual representation of the experimental workflow to facilitate clear understanding and implementation.

Introduction

This compound is a fluorinated aromatic compound of interest in pharmaceutical and materials science research. Its solubility in various organic solvents is a critical parameter that influences its utility in chemical synthesis, formulation development, and biological assays. A well-defined solubility profile is essential for process optimization, ensuring reproducible experimental outcomes, and developing effective delivery systems. This guide outlines the necessary steps to systematically determine and present the solubility of this compound.

Predicted Solubility Characteristics

Based on the solubility of structurally similar compounds, such as other fluorinated and aminated benzoic acid derivatives, this compound is anticipated to exhibit higher solubility in polar aprotic and polar protic solvents. For instance, the related compound 2-amino-5-fluorobenzoic acid is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF)[1]. Specifically, its solubility is reported to be approximately 20 mg/mL in ethanol and about 30 mg/mL in DMSO and DMF[1]. While these values provide a useful reference, experimental determination for this compound is imperative for accurate data.

Quantitative Solubility Data Presentation

A systematic approach to presenting solubility data is crucial for easy interpretation and comparison. The following table structure is recommended for summarizing the experimentally determined solubility of this compound.

Table 1: Experimentally Determined Solubility of this compound in Selected Organic Solvents at Ambient Temperature (25 °C)

| Solvent | Solvent Polarity | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Hypothetical Data | |||||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | [Insert Value] | [Insert Value] | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | [Insert Value] | [Insert Value] | HPLC-UV |

| Methanol | Polar Protic | 32.7 | [Insert Value] | [Insert Value] | HPLC-UV |

| Ethanol | Polar Protic | 24.5 | [Insert Value] | [Insert Value] | HPLC-UV |

| Acetone | Polar Aprotic | 20.7 | [Insert Value] | [Insert Value] | HPLC-UV |

| Isopropanol | Polar Protic | 19.9 | [Insert Value] | [Insert Value] | HPLC-UV |

| Acetonitrile | Polar Aprotic | 37.5 | [Insert Value] | [Insert Value] | HPLC-UV |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | [Insert Value] | [Insert Value] | HPLC-UV |

| Ethyl Acetate | Moderately Polar | 6.0 | [Insert Value] | [Insert Value] | HPLC-UV |

| Dichloromethane (DCM) | Nonpolar | 9.1 | [Insert Value] | [Insert Value] | HPLC-UV |

| Toluene | Nonpolar | 2.4 | [Insert Value] | [Insert Value] | HPLC-UV |

| Hexane | Nonpolar | 1.9 | [Insert Value] | [Insert Value] | HPLC-UV |

Note: The values in this table are placeholders and must be replaced with experimentally determined data.

Experimental Protocols for Solubility Determination

The following protocols describe the standard "shake-flask" method for determining the equilibrium solubility of a compound, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

This compound (purity ≥98%)

-

Organic solvents (HPLC grade or equivalent)

-

Deionized water

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Analytical balance

-

HPLC system with a UV detector and a suitable C18 column

Preparation of Saturated Solutions (Shake-Flask Method)

-

Sample Preparation : Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition : Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.

-

Equilibration : Securely cap the vials and place them on an orbital shaker or rotator. Agitate the mixtures at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The presence of undissolved solid at the end of this period confirms that a saturated solution has been achieved.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sample Filtration : Carefully withdraw a sample of the supernatant using a syringe. Attach a syringe filter and dispense the clear, filtered saturated solution into a clean vial for analysis. This step is critical to remove any undissolved microparticles.

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Preparation of Standard Solutions : Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble, e.g., methanol or a mixture of the mobile phase). These standards will be used to generate a calibration curve.

-

Preparation of Samples for Analysis : Accurately dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis : Inject the prepared standard solutions and the diluted sample solutions into the HPLC system. A reversed-phase C18 column is typically suitable for the analysis of aromatic acids. The mobile phase composition and detection wavelength should be optimized for this compound.

-

Data Analysis : Construct a calibration curve by plotting the peak area (or height) from the chromatograms of the standard solutions against their known concentrations. Use the linear regression equation of the calibration curve to determine the concentration of this compound in the diluted sample solutions.

-

Calculation of Solubility : Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of the compound in that specific solvent.

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the solubility determination process.

Caption: Workflow for the experimental determination of solubility.

Conclusion

This technical guide provides a framework for researchers to systematically determine and report the solubility profile of this compound in various organic solvents. By following the detailed experimental protocols and data presentation guidelines, scientists and drug development professionals can generate the reliable and comparable data necessary to advance their research and development activities. The provided workflow diagram offers a clear visual aid for implementing these procedures in a laboratory setting.

References

An In-depth Technical Guide to 4-Amino-2,6-difluorobenzoic Acid for Researchers and Drug Development Professionals

Introduction

4-Amino-2,6-difluorobenzoic acid, with the CAS number 154314-62-2, is a fluorinated aromatic compound of significant interest to the pharmaceutical and life sciences industries. The strategic placement of fluorine atoms on the benzoic acid backbone imparts unique physicochemical properties that make it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability, key suppliers, and, where available, the technical data and potential applications of this compound. Due to the limited publicly available data specifically for this compound, this guide also incorporates information on closely related fluorinated benzoic acid derivatives to provide a broader context for its potential utility in drug discovery and development.

Commercial Availability and Suppliers

This compound is available from a number of chemical suppliers specializing in research and development compounds. The availability, purity, and offered quantities can vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

| Supplier | Website | Notes |

| BLD Pharm | --INVALID-LINK-- | Offers the compound and provides basic physicochemical properties.[1] |

| BOC Sciences | --INVALID-LINK-- | Lists the compound as a useful research chemical.[] |

| Appchem | --INVALID-LINK-- | Provides the molecular formula, weight, and MDL number.[3] |

| Arctom | --INVALID-LINK-- | Sells the compound in flexible and larger sizes.[4] |

| CymitQuimica | --INVALID-LINK-- | Mentions its use in the preparation of amides.[5] |

Physicochemical Properties

While detailed experimental data for this compound is not widely published, the following table summarizes its basic properties based on supplier information.

| Property | Value | Source |

| CAS Number | 154314-62-2 | Multiple Suppliers |

| Molecular Formula | C₇H₅F₂NO₂ | Appchem[3] |

| Molecular Weight | 173.12 g/mol | BLD Pharm[1] |

| Appearance | Not specified | - |

| Purity | Varies by supplier | - |

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[6] Fluorinated benzoic acids, in particular, serve as versatile scaffolds in the synthesis of a wide range of biologically active molecules.

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds explored for various therapeutic applications. For instance, aminobenzoic acids are recognized as important building blocks for anticancer, anti-inflammatory, and antimicrobial agents.[7][8] The presence of two fluorine atoms ortho to the carboxylic acid group in this compound can significantly influence its acidity and conformational preferences, which can be exploited in the design of targeted therapies, such as kinase inhibitors.[9][10]

Hypothetical Role in Kinase Inhibition

Many kinase inhibitors incorporate fluorinated aromatic moieties to enhance their binding to the ATP-binding pocket of kinases. The fluorine atoms can form favorable interactions with the protein backbone and influence the overall conformation of the inhibitor. The general structure of this compound provides a scaffold that could be elaborated to target specific kinases.

Below is a conceptual diagram illustrating a potential drug discovery workflow starting from a fluorinated benzoic acid building block.

Caption: Conceptual workflow for drug discovery using this compound.

Experimental Protocols (Exemplary)

Due to the lack of specific published experimental protocols for this compound, the following sections provide generalized procedures for the synthesis of related aminobenzoic acid derivatives. These are intended to serve as a starting point for researchers, who will need to adapt and optimize them for the specific target compound.

General Procedure for the Synthesis of Substituted Aminobenzoic Acids

The synthesis of aminobenzoic acid derivatives often involves the reduction of a corresponding nitrobenzoic acid precursor.

Materials:

-

Substituted nitrobenzoic acid

-

Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Acid or base for workup (e.g., HCl, NaHCO₃)

Exemplary Protocol (Reduction of a Nitrobenzoic Acid):

-

Dissolve the substituted nitrobenzoic acid in a suitable solvent (e.g., ethanol).

-

Add the reducing agent (e.g., a catalytic amount of Pd-C).

-

Pressurize the reaction vessel with hydrogen gas or add a chemical source of hydrogen.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired aminobenzoic acid.

General Procedure for Amide Coupling

The amino group of this compound can be acylated to form amides, a common functional group in many drug molecules.

Materials:

-

This compound

-

Carboxylic acid or acyl chloride

-

Coupling agent (e.g., HATU, HBTU) or a base (e.g., triethylamine) if starting from an acyl chloride

-

Solvent (e.g., DMF, DCM)

Exemplary Protocol (Amide bond formation):

-

To a solution of this compound in an anhydrous solvent (e.g., DMF), add the carboxylic acid, a coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

The following diagram illustrates a general workflow for the synthesis and purification of a derivative.

Caption: General workflow for the synthesis and purification of a derivative.

Conclusion

This compound is a commercially available building block with significant potential in drug discovery and medicinal chemistry. While specific biological data and detailed experimental protocols for this compound are limited in the public domain, its structural features suggest its utility in the synthesis of novel therapeutic agents. The information provided in this guide, including supplier details and generalized experimental procedures for related compounds, serves as a valuable resource for researchers and scientists interested in utilizing this and similar fluorinated scaffolds in their research endeavors. Further investigation into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

- 1. 154314-62-2|this compound|BLD Pharm [bldpharm.com]

- 3. appchemical.com [appchemical.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Amino Group in 4-Amino-2,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in 4-Amino-2,6-difluorobenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and understanding the reactivity of its amino functionality is crucial for its effective utilization in synthetic chemistry.

Introduction to this compound

This compound (CAS No. 154314-62-2) is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core with an amino group at the 4-position and two fluorine atoms at the 2- and 6-positions. The presence of these functional groups imparts a unique electronic character to the molecule, significantly influencing the reactivity of the amino group. This guide will delve into the electronic effects governing this reactivity and explore key synthetic transformations involving the amino group.

Electronic Effects on the Amino Group's Reactivity

The reactivity of the amino group in this compound is primarily dictated by the interplay of inductive and resonance effects from the fluorine and carboxylic acid substituents.

-

Inductive Effects: Fluorine is the most electronegative element, and its presence at the ortho-positions to the carboxylic acid group results in a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack and reduces the electron density on the amino group.

-

Resonance Effects: The amino group is an electron-donating group through resonance (+R), which can increase the electron density on the aromatic ring. However, the strong inductive effects of the fluorine atoms and the electron-withdrawing nature of the carboxylic acid group counteract this effect, leading to a net decrease in the nucleophilicity of the amino group compared to aniline.

The reduced electron density on the nitrogen atom makes the amino group less basic and less nucleophilic. This has significant implications for its participation in various chemical reactions.

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | - |

| Molecular Weight | 173.12 g/mol | [2] |

| Predicted pKa (Conjugate acid of amino group) | ~3.95 | [3] |

| Predicted pKa (Carboxylic acid) | - | Not available |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |

| Predicted logP | 1.2452 | [2] |

Note: The pKa values are predicted and should be considered as estimates. Experimental verification is recommended.

Key Synthetic Reactions of the Amino Group

The amino group of this compound can undergo a variety of chemical transformations, making it a versatile handle for the synthesis of more complex molecules. The following sections detail the methodologies for key reactions.

Acylation

Acylation of the amino group to form an amide is a common transformation. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. The resulting amide is significantly less basic and nucleophilic than the parent amine.

General Experimental Protocol for Acylation:

-

Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Alkylation

N-alkylation of the amino group can be achieved by reaction with alkyl halides. However, due to the reduced nucleophilicity of the amino group, harsher reaction conditions may be required compared to the alkylation of more electron-rich anilines. Over-alkylation to form the tertiary amine is a potential side reaction that needs to be controlled.

General Experimental Protocol for Alkylation:

-

Combine this compound, the alkyl halide, and a base (e.g., potassium carbonate, sodium hydride) in a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Diazotization and Sandmeyer Reactions

The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[4] The resulting diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.[1][5][6]

General Experimental Protocol for Diazotization:

-

Suspend this compound in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0-5 °C for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be used immediately in the subsequent reaction.

General Experimental Protocol for Sandmeyer Reaction (e.g., Chlorination):

-

In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding acid (e.g., HCl).

-

Cool this mixture to 0-5 °C.

-

Slowly add the freshly prepared cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Nitrogen gas evolution is typically observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional period to ensure completion.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the product by distillation, recrystallization, or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The amino group can also participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. This reaction is a powerful tool for the synthesis of arylamines.

The Buchwald-Hartwig amination involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand.[7][8]

General Experimental Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried reaction vessel, add the aryl halide or triflate, this compound, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), and a base (e.g., sodium tert-butoxide, cesium carbonate).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon, nitrogen).

-

Add a dry, degassed solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Conclusion

The amino group of this compound, while deactivated by the strong electron-withdrawing effects of the ortho-fluorine atoms and the carboxylic acid group, remains a versatile functional group for a variety of synthetic transformations. Its ability to undergo acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions makes it a valuable synthon in the development of novel pharmaceuticals and functional materials. The general protocols provided in this guide serve as a starting point for the synthesis of derivatives of this compound, with the understanding that optimization may be necessary to achieve desired outcomes. A thorough understanding of the electronic properties of this molecule is key to successfully employing it in complex synthetic strategies.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

The Impact of Fluorine Substitution on the Acidity of 4-Amino-2,6-difluorobenzoic Acid: A Technical Analysis

For Immediate Release

This technical guide provides a detailed examination of the structural and electronic factors influencing the acidity of 4-Amino-2,6-difluorobenzoic acid. Prepared for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical principles with comparative data to elucidate the nuanced effects of fluorine and amino substitution on a benzoic acid scaffold.

Executive Summary

The acidity of a carboxylic acid, quantified by its pKa value, is a critical parameter in drug design and development, influencing solubility, absorption, and receptor interaction. In this compound, the intrinsic acidity of the benzoic acid core is modulated by the competing electronic effects of two ortho-fluorine atoms and a para-amino group. The fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect (-I), which is expected to significantly increase acidity. Conversely, the amino group exhibits an electron-donating resonance effect (+M) and a weaker electron-withdrawing inductive effect (-I), generally leading to a decrease in the acidity of the carboxylic acid. This guide will dissect these electronic interactions to predict and rationalize the overall acidity of the title compound.

Theoretical Background: Substituent Effects on Acidity

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Substituents on the aromatic ring can alter the electron density at the carboxylate group, thereby influencing the stability of this anion.

-

Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is dependent on the electronegativity of the substituent. Highly electronegative atoms like fluorine pull electron density away from the ring and the carboxylate group, dispersing the negative charge of the anion and thus increasing its stability. A more stable conjugate base corresponds to a stronger acid (lower pKa).[1][2] This effect is strongest at the ortho position and diminishes with distance.[3]

-

Resonance (Mesomeric) Effect (+M/-M): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

-

Electron-donating groups (+M) , such as the amino group (-NH₂), have lone pairs of electrons that can be delocalized into the ring. This increases electron density on the ring and at the carboxylate group, destabilizing the negative charge of the conjugate base and making the acid weaker (higher pKa).

-

Electron-withdrawing groups (-M) can delocalize electrons from the ring into the substituent, which would increase acidity. Halogens, including fluorine, can exhibit a weak +M effect due to their lone pairs, but for fluorine, the -I effect is overwhelmingly dominant.[3]

-

Analysis of Substituent Effects in this compound

In this compound, the substituents present a classic case of competing electronic effects.

-

2,6-Difluoro Substitution: The two fluorine atoms at the ortho positions exert a strong -I effect.[3] This powerful electron withdrawal significantly stabilizes the carboxylate anion, thereby increasing the acidity of the molecule. The presence of two ortho-fluorines is expected to have a more pronounced acid-strengthening effect than a single fluorine substituent.

-

4-Amino Substitution: The amino group at the para position exerts a strong +M effect, donating electron density into the aromatic ring through resonance. This effect increases the electron density at the carboxylate group, which destabilizes the conjugate base and decreases acidity. The amino group also has a -I effect, but its +M effect is generally more dominant in influencing the acidity of a para-substituted benzoic acid.

Overall Acidity: The net effect on the pKa of this compound will be a balance of these opposing forces. Given the potent acid-strengthening nature of two ortho-fluoro substituents, it is anticipated that their combined -I effect will outweigh the acid-weakening +M effect of the para-amino group. Therefore, this compound is predicted to be a stronger acid (have a lower pKa) than both benzoic acid and 4-aminobenzoic acid.

Quantitative Data Presentation

| Compound | Substituents | pKa Value | Reference |

| Benzoic Acid | None | 4.20 | [1][2] |

| 4-Aminobenzoic Acid | 4-NH₂ | 4.85 (for -COOH) | [4][5] |

| 2-Fluorobenzoic Acid | 2-F | 3.27 | [3] |

| 2,6-Difluorobenzoic Acid | 2,6-di-F | ~2.34 (Predicted) | [] |

| This compound | 4-NH₂, 2,6-di-F | Not Available (Predicted to be < 4.20) |

Visualizing Electronic Effects and Workflows

The following diagrams, generated using Graphviz, illustrate the key electronic effects and a typical experimental workflow for pKa determination.

Caption: Competing electronic effects on the benzoate anion.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: pKa Determination by Potentiometric Titration

The following is a generalized protocol for the determination of the pKa of an aromatic carboxylic acid like this compound using potentiometric titration.

6.1 Materials and Reagents

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, degassed water

-

Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

6.2 Instrumentation

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Calibrated burette (10 or 25 mL)

-

Beaker (100 mL)

-

Volumetric flasks and pipettes

6.3 Procedure

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-10 mM. A co-solvent such as methanol or ethanol may be used if solubility is low, but the pKa value will then be for that specific solvent mixture.

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffers that bracket the expected pKa.

-

Titration Setup:

-

Place a known volume (e.g., 50 mL) of the analyte solution into a beaker with a magnetic stir bar.

-

If necessary, add KCl to maintain a constant ionic strength (e.g., to a final concentration of 0.1 M).

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Begin gentle stirring.

-

-

Titration Process:

-

Record the initial pH of the solution.

-

Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

-

The half-equivalence point is the volume of NaOH that is exactly half of the volume at the equivalence point.

-

The pKa of the carboxylic acid is equal to the pH of the solution at the half-equivalence point.

-

-

Replicates: Perform the titration in triplicate to ensure the reproducibility and accuracy of the result.

Conclusion

The acidity of this compound is governed by a delicate interplay of inductive and resonance effects from its substituents. The two ortho-fluorine atoms exert a strong electron-withdrawing inductive effect, which is a dominant force in increasing the acidity. This is counteracted by the electron-donating resonance effect of the para-amino group, which tends to decrease acidity. Based on the analysis of these competing effects and comparison with related molecules, it is concluded that the acid-strengthening influence of the two fluorine atoms will likely prevail, making this compound a stronger acid than benzoic acid. The precise quantification of this effect awaits experimental determination of its pKa value.

References

- 1. optibrium.com [optibrium.com]

- 2. 4-Amino-2-fluorobenzoic acid | C7H6FNO2 | CID 302680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Derivatives of 4-Amino-2,6-difluorobenzoic Acid: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the synthesis and potential biological applications of derivatives of 4-Amino-2,6-difluorobenzoic acid. This fluorinated aromatic scaffold is a valuable starting material in medicinal chemistry, offering opportunities for the development of novel therapeutic agents. The presence of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this core attractive for drug design. This document provides an in-depth overview of key synthetic routes to ester and amide derivatives, supported by detailed experimental protocols and a summary of the biological activities of structurally related compounds.

Ester Derivatives: Synthesis and Properties

Esterification of this compound is a common first step for generating intermediates for further functionalization or for direct use in biological screening. The synthesis of alkyl esters can be readily achieved under acidic conditions.

Experimental Protocol: Synthesis of Ethyl 4-Amino-2,6-difluorobenzoate

This protocol is adapted from a known procedure for the synthesis of a similar compound.

Materials:

-

This compound

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute ethanol.

-

To the stirred solution, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (4 times).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude ethyl 4-amino-2,6-difluorobenzoate can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data for Ester Derivatives

The following table summarizes key data for a representative methyl ester derivative.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-amino-2,6-difluorobenzoate | 191478-99-6 | C₈H₇F₂NO₂ | 187.14 |

Amide Derivatives: Synthesis and Potential Biological Activity

The formation of amide bonds from this compound opens up a vast chemical space for generating diverse libraries of compounds for biological screening. Standard peptide coupling reagents can be employed for this transformation.

Experimental Protocol: General Amide Coupling

This generalized protocol can be adapted for the synthesis of a wide range of amide derivatives.

Materials:

-

This compound

-

Desired amine (1.1 equivalents)

-

A coupling agent such as HATU (1.1 equivalents) or DCC (1.1 equivalents) with HOBt (1.1 equivalents)

-

A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

-

Anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of this compound (1 equivalent) in the chosen anhydrous solvent, add the coupling agent(s) and the base.

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.

-

Upon completion, the work-up procedure will depend on the solvent and coupling agent used. Typically, for DMF, the reaction is diluted with water and the product is extracted with an organic solvent like ethyl acetate. For DCC, the dicyclohexylurea byproduct is filtered off.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude amide can be purified by column chromatography or recrystallization.

Potential Biological Activity: Antibacterial Agents

While specific biological data for amide derivatives of this compound is not widely available, structurally related 2,6-difluorobenzamide derivatives have shown potent antibacterial activity by inhibiting the FtsZ protein, a key component of the bacterial cell division machinery.[1] This suggests that amides derived from this compound could also exhibit similar antibacterial properties.

The table below presents the activity of some 3-substituted 2,6-difluorobenzamide derivatives as a reference for potential target activities.

| Derivative Class | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 3-chloroalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 |

| 3-bromoalkoxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 |

| 3-alkyloxy-2,6-difluorobenzamide | Bacillus subtilis | 0.25-1 |

| 3-chloroalkoxy-2,6-difluorobenzamide | Staphylococcus aureus | <10 |

| 3-bromoalkoxy-2,6-difluorobenzamide | Staphylococcus aureus | <10 |

| 3-alkyloxy-2,6-difluorobenzamide | Staphylococcus aureus | <10 |

Data from a study on 3-substituted 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1]

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described in this guide.

Caption: Synthetic pathway for the esterification of this compound.

Caption: General pathway for amide synthesis from this compound.

Conclusion

This compound serves as a versatile scaffold for the synthesis of a variety of ester and amide derivatives. The straightforward synthetic protocols outlined in this guide provide a foundation for the creation of compound libraries for drug discovery programs. The demonstrated antibacterial activity of structurally similar 2,6-difluorobenzamides highlights a promising therapeutic area for the derivatives of this compound. Further investigation into the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

References

The Strategic Role of 4-Amino-2,6-difluorobenzoic Acid in Modern Synthesis: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Key Fluorinated Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of therapeutic agents. Among the array of fluorinated building blocks, 4-Amino-2,6-difluorobenzoic acid stands out as a versatile and highly valuable precursor for the synthesis of a diverse range of bioactive molecules. Its unique trifunctional nature, featuring an aniline-like amino group, a carboxylic acid, and two fluorine atoms ortho to the amino group, provides a powerful platform for the construction of complex molecular architectures with enhanced metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the role of this compound in synthetic chemistry, with a focus on its application in the development of kinase inhibitors and other therapeutically relevant compounds.

Core Applications in Medicinal Chemistry

The presence of the difluoro substitution pattern in this compound profoundly influences its chemical reactivity and the properties of its derivatives. The fluorine atoms act as bioisosteres for hydrogen, modulating the electronic environment of the aromatic ring and influencing pKa values. This strategic fluorination can lead to improved drug efficacy and a more favorable pharmacokinetic profile.

Key areas where this compound serves as a critical building block include:

-

Kinase Inhibitors: The scaffold is particularly well-suited for the synthesis of ATP-competitive kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase active site, while the carboxylic acid provides a handle for introducing further diversity to target other regions of the enzyme.

-

Heterocyclic Synthesis: The molecule is a valuable precursor for the synthesis of various heterocyclic systems, such as quinazolinones, which are prevalent in many biologically active compounds.

-

Agrochemicals and Materials Science: Beyond pharmaceuticals, this building block is also utilized in the development of advanced agrochemicals and functional materials where the unique properties imparted by fluorine are advantageous.

Synthesis of Bioactive Molecules: Experimental Protocols and Data

The primary synthetic utility of this compound lies in its ability to undergo standard transformations of its amino and carboxylic acid functionalities, allowing for the construction of a wide array of derivatives.

Amide Bond Formation: A Gateway to Diversity

The most common initial transformation is the formation of an amide bond by coupling the carboxylic acid with a variety of amines. This reaction is a cornerstone of medicinal chemistry and provides a robust method for generating libraries of compounds for biological screening.

Experimental Protocol: General Procedure for Amide Coupling using HATU

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Activation: Cool the mixture to 0°C in an ice bath. Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) to the solution and stir for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

-

Amine Addition: Slowly add the desired amine (1.2 equivalents) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-4-amino-2,6-difluorobenzamide.

Table 1: Representative Data for Amide Coupling Reactions

| Amine Partner | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | HATU/DIPEA | DMF | 4 | 85 |

| 4-Fluoroaniline | EDC/HOBt | DCM | 12 | 78 |

| Benzylamine | T3P | Ethyl Acetate | 6 | 92 |

| Piperidine | PyBOP/DIPEA | DMF | 2 | 88 |

Note: The data presented in this table are illustrative and based on typical yields for similar amide coupling reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Spectroscopic Characterization:

The synthesized amides can be characterized by standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will typically show characteristic signals for the aromatic protons of the difluorophenyl ring and the protons of the coupled amine. The amide N-H proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide bond (typically in the range of 160-170 ppm) and the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

-

Mass Spectrometry: The molecular weight of the product can be confirmed by mass spectrometry.

Synthesis of Heterocyclic Scaffolds: Quinazolinones

The N-acylated derivatives of this compound can serve as precursors for the synthesis of quinazolinones, a privileged scaffold in medicinal chemistry.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

-

Acylation of the Amino Group: React this compound with an appropriate acylating agent (e.g., acetic anhydride) in a suitable solvent like pyridine to form the corresponding N-acyl derivative.

-

Cyclization: The resulting N-acyl-4-amino-2,6-difluorobenzoic acid is then subjected to cyclodehydration. This can be achieved by heating with a dehydrating agent such as polyphosphoric acid (PPA) or by using a milder method involving a condensing agent like phosphorus oxychloride (POCl₃).

-

Work-up and Purification: After the reaction is complete, the mixture is carefully quenched with ice water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the desired quinazolinone.

Application in Kinase Inhibitor Design: Targeting Key Signaling Pathways

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The unique structural features of this compound make it an excellent starting point for the design of potent and selective kinase inhibitors.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates immune responses, cell proliferation, and differentiation. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.

JAK-STAT Signaling Pathway Inhibition

Compounds derived from this compound can be designed to bind to the ATP-binding pocket of JAKs, thereby preventing the phosphorylation and activation of STAT proteins. This inhibition blocks the downstream signaling cascade, leading to a therapeutic effect.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers, making them attractive targets for anticancer drug development.

Methodological & Application

Application Notes and Protocols for N-acylation of 4-Amino-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-acylation of 4-amino-2,6-difluorobenzoic acid, a critical transformation for the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of two electron-withdrawing fluorine atoms decreases the nucleophilicity of the amino group, necessitating carefully optimized reaction conditions. The following protocols are based on established methodologies for the acylation of aromatic amines and are adapted for this specific substrate.

Introduction

This compound is a valuable building block in medicinal chemistry. N-acylation of the amino group is a fundamental step in the synthesis of a wide array of derivatives. This modification can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and is a common strategy in the development of novel therapeutic agents. The resulting N-acyl derivatives serve as crucial intermediates for the synthesis of more complex molecular architectures.

Three reliable methods for the N-acylation of this compound are presented below, employing either acyl chlorides, acid anhydrides, or peptide coupling reagents for amide bond formation.

Experimental Protocols

Protocol 1: Acylation using Acyl Chlorides

This is a highly efficient and widely used method for amide bond formation. A base is required to neutralize the hydrogen chloride (HCl) gas generated during the reaction.

Materials:

-

This compound

-

Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen/argon inlet

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add triethylamine (1.5 eq) to the solution.

-

Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Acylation using Acid Anhydrides

This method is particularly useful for acetylation, employing acetic anhydride. The reaction can be performed in pyridine, which acts as both a solvent and a base, or in an aqueous basic solution.

Method A: In Pyridine

Materials:

-

This compound

-

Acetic anhydride (1.1-1.2 equivalents)

-

Anhydrous Pyridine

-

Dichloromethane or Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify by recrystallization.

Method B: Aqueous Conditions

Materials:

-

This compound

-

Acetic anhydride (1.1 equivalents)

-

Sodium acetate (1.2 equivalents)

-